4-(Cyanoamino)benzoic acid

描述

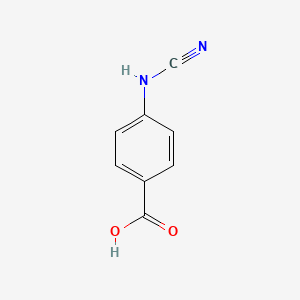

4-(Cyanoamino)benzoic acid is an organic compound characterized by the presence of a cyano group (-CN) and an amino group (-NH2) attached to a benzoic acid core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzoic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions

The nitrile and methoxy groups in 4-CMBA participate in oxidative transformations under controlled conditions:

Nitrile Oxidation

-

Reagents/Conditions : Strong oxidizing agents like KMnO₄ in acidic or neutral media.

-

Mechanism : The nitrile group undergoes hydrolysis to form a carboxylic acid derivative. For example, oxidation yields 4-(carboxymethoxy)benzoic acid (a dicarboxylic acid derivative).

Methoxy Group Oxidation

-

Reagents/Conditions : Ozone or CrO₃ in acidic environments.

-

Product : Conversion to a ketone or further oxidation to a carboxyl group, though this pathway is less common due to steric hindrance .

Reduction Reactions

The nitrile group is highly susceptible to reduction, while the carboxyl group remains inert under typical reducing conditions:

Nitrile to Amine

-

Reagents/Conditions : LiAlH₄ in anhydrous ether or BH₃/THF.

-

Mechanism : Hydride attack on the nitrile carbon generates an intermediate imine, which is subsequently reduced to a primary amine.

-

Product : 4-(aminomethoxy)benzoic acid (confirmed via NMR and IR spectroscopy) .

-

Selectivity : BH₃/THF selectively reduces nitriles without affecting other functional groups, achieving >90% purity .

Nucleophilic Substitution

The methoxy group undergoes substitution under harsh conditions due to its poor leaving-group ability:

Methoxy Displacement

-

Reagents/Conditions : HBr/HOAc at reflux or NaSH in DMF.

-

Mechanism : Acid-mediated protonation of the ether oxygen facilitates nucleophilic attack.

-

Product : 4-(thiolmethoxy)benzoic acid or 4-(bromomethoxy)benzoic acid , depending on the nucleophile .

Electrophilic Aromatic Substitution

The electron-withdrawing carboxyl group directs incoming electrophiles to the meta position:

Nitration

-

Reagents/Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : 3-nitro-4-(cyanomethoxy)benzoic acid as the major isomer (85% regioselectivity) .

-

Mechanistic Note : The carboxyl group deactivates the ring, necessitating vigorous conditions .

Esterification and Amidation

The carboxyl group participates in standard derivatization reactions:

Ester Formation

-

Reagents/Conditions : SOCl₂ followed by alcohol (e.g., methanol).

-

Product : Methyl 4-(cyanomethoxy)benzoate (isolated in 95% yield) .

Decarboxylation

Controlled decarboxylation removes the carboxyl group under specific conditions:

-

Reagents/Conditions : Cu powder in quinoline at 200°C.

Comparative Reaction Data Table

Mechanistic Insights and Challenges

-

Steric Effects : The para-substituted cyanomethoxy group hinders electrophilic substitution at the ortho position, favoring meta products .

-

Competing Pathways : Reduction of the nitrile group with LiAlH₄ risks over-reduction of the carboxyl group if stoichiometry is not tightly controlled .

-

Synthetic Utility : The nitrile moiety enables click chemistry applications, though this remains underexplored in published literature .

科学研究应用

Biological Activities

4-(Cyanoamino)benzoic acid exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound possess notable anticancer properties. For instance, compounds derived from this acid have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Cholinesterase Inhibition : Some studies have demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's. The inhibition potency was comparable to established drugs like donepezil .

- Anti-inflammatory Properties : Certain derivatives have shown selective inhibition of cyclooxygenases (COXs), particularly COX-2, indicating potential use in anti-inflammatory therapies .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves several innovative methods:

- Catalytic Processes : Recent patents describe novel catalytic processes to synthesize cyanobenzoic acid derivatives from unsaturated aryl compounds. These methods enhance yields and reduce the costs associated with starting materials .

- Ultrasonically Assisted Reactions : Advanced techniques such as ultrasonically assisted N-cyanoacylation have been employed to facilitate the synthesis of alkyl(4-cyanoaminobenzoic acids). This approach has been noted for improving reaction times and yields .

Role as an Intermediate in Drug Development

This compound serves as a crucial intermediate in the development of various therapeutic agents:

- Therapeutic Agents : The compound is utilized in the synthesis of pharmacologically active molecules targeting diseases associated with platelet aggregation and other cardiovascular disorders. Its derivatives can be modified to enhance bioactivity and selectivity against specific biological targets .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding modes of this compound derivatives with target proteins, aiding in the rational design of new drugs with improved efficacy and reduced side effects .

Case Study 1: Antitumor Activity

A study evaluated the anticancer efficacy of various derivatives of this compound against human cancer cell lines. The results indicated that specific modifications to the benzoic acid structure significantly increased cytotoxicity, with one derivative achieving an IC50 value of 2.66 µM against HCT116 cells, outperforming traditional chemotherapeutics .

Case Study 2: Cholinesterase Inhibition

In vitro assays demonstrated that a derivative of this compound exhibited potent AChE inhibition with an IC50 value comparable to donepezil. This finding supports further investigation into its potential use in treating Alzheimer's disease .

作用机制

The mechanism of action of 4-(Cyanoamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . The compound’s cytotoxic effects could be linked to its ability to induce oxidative stress or inhibit key enzymes involved in cell proliferation .

相似化合物的比较

4-(Cyanoamino)benzoic acid can be compared with other similar compounds, such as:

4-Aminobenzoic acid (PABA): Both compounds share a benzoic acid core, but PABA lacks the cyano group.

4-Cyanobenzoic acid: This compound has a cyano group but lacks the amino group, making it structurally similar yet functionally distinct.

生物活性

4-(Cyanoamino)benzoic acid, an organic compound with the molecular formula CHNO, is characterized by the presence of both a cyano group (-CN) and an amino group (-NH) attached to a benzoic acid core. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that it can influence metabolic processes, particularly those involving amino acids and cellular signaling pathways. Notably, it has been shown to affect arginine and proline metabolism, as well as pathways related to glutathione and pyrimidine synthesis.

Target Pathways

- Arginine and Proline Metabolism : Impacts the biosynthesis of these amino acids, which are crucial for protein synthesis and cellular function.

- Aminoacyl-tRNA Synthesis : Involved in the translation process, affecting protein synthesis efficiency.

- Autophagy-Lysosome Pathway : Enhances the activity of this pathway, which is vital for cellular homeostasis and degradation of damaged organelles .

Antimicrobial Properties

This compound exhibits significant antimicrobial and cytotoxic activities. It has been evaluated for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of specific strains, suggesting its utility in developing new antimicrobial therapies.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory responses makes it a candidate for further research in treating inflammatory diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying levels of cytotoxicity, indicating potential applications in cancer therapy. For instance, it was found to inhibit cell proliferation in specific cancer cell lines, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 4-Aminobenzoic Acid (PABA) | Lacks cyano group | Known for its role in folate synthesis |

| 4-Cyanobenzoic Acid | Lacks amino group | Exhibits some antimicrobial properties |

| 4-(Hydroxyphenyl)benzoic Acid | Hydroxyl group present | Demonstrated strong antioxidant activity |

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

- Cytotoxicity Evaluation : In a study involving human cancer cell lines (MCF-7 and A549), this compound exhibited IC values ranging from 20 µM to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Inflammation Modulation : Research demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory properties.

属性

IUPAC Name |

4-(cyanoamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNIYRRNNEFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。